ML264 -

ML264

Catalog Number: EVT-276296
CAS Number:
Molecular Formula: C17H21ClN2O4S
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML264 is a small-molecule compound identified through high-throughput screening for inhibitors of the human Krüppel-like factor 5 (KLF5) promoter. [] KLF5 is a transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. [] Overexpression of KLF5 is linked to the development and progression of certain cancers, including colorectal cancer. [] ML264 exhibits antitumor activity by inhibiting KLF5 expression. [] Research suggests that ML264 may serve as a valuable tool for investigating the role of KLF5 in various diseases and exploring its potential as a therapeutic target. []

SR18662

    Compound Description: SR18662 is a small molecule and a chemically optimized analog of ML264, specifically designed to inhibit the activity of Krüppel-like factor 5 (KLF5) [, ]. Compared to ML264, SR18662 demonstrates improved efficacy in inhibiting colorectal cancer (CRC) cell growth in vitro and in vivo [, ]. Notably, SR18662 treatment leads to cell cycle arrest in the S or G2-M phases and induces apoptosis in CRC cells, a characteristic not observed with ML264 []. Additionally, SR18662 effectively reduces the expression of cyclins and downregulates components of the MAPK and WNT signaling pathways, which are crucial for CRC progression [, ].

    Relevance: As a structurally optimized analog of ML264, SR18662 exhibits enhanced potency and a distinct mechanism of action in inhibiting CRC cell growth, surpassing the effects of ML264 [, ]. The development of SR18662 highlights the potential for creating more effective KLF5 inhibitors by refining the structure of ML264.

SR15006

    Compound Description: SR15006 represents an early analog derived from the structure-activity relationship (SAR) studies that ultimately led to the development of the more potent SR18662 []. While SR15006 displays some inhibitory effects on CRC cell growth, it is less optimized than SR18662, resulting in lower efficacy in preclinical models [].

YD277

    Compound Description: YD277 is a novel small-molecule compound structurally derived from ML264 []. Unlike ML264, which directly targets KLF5, YD277's mechanism of action involves inducing G1 cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) cells, independent of KLF5 inhibition []. YD277 exerts its pro-apoptotic effects by activating the IRE1α pathway, a key component of the endoplasmic reticulum (ER) stress response [].

Myriocin

    Compound Description: Myriocin, also known as ISP-1, is a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo biosynthesis of ceramides []. This natural product is not structurally related to ML264 but plays a crucial role in validating the mechanism of action of KLF5 in promoting ceramide biosynthesis.

    Relevance: While structurally unrelated to ML264, Myriocin serves as a valuable pharmacological tool to elucidate the downstream effects of KLF5 inhibition. Experiments utilizing Myriocin demonstrate that blocking ceramide biosynthesis can rescue the cardiac dysfunction phenotype observed in mice with cardiomyocyte-specific KLF5 overexpression [], providing further support for the therapeutic potential of targeting KLF5 in heart failure.

Overview

ML264 is a novel small-molecule compound identified as a potent inhibitor of Krüppel-like factor 5, a transcription factor implicated in various cancers, particularly colorectal cancer. This compound has garnered attention due to its ability to inhibit cell proliferation and tumor growth in both in vitro and in vivo models. The therapeutic potential of ML264 lies in its selective action against specific signaling pathways that are crucial for tumorigenesis.

Source and Classification

ML264 was developed through an ultrahigh-throughput screening approach aimed at identifying compounds that modulate the expression of Krüppel-like factor 5. The compound was synthesized at The Scripps Research Institute under the guidance of Dr. Thomas Bannister. It is classified as a small-molecule inhibitor, specifically targeting transcription factors involved in cancer progression.

Synthesis Analysis

The synthesis of ML264 involves several steps that optimize its chemical structure for enhanced efficacy. The process typically includes:

  1. Starting Materials: The synthesis begins with 1-methylsulfonyl-piperazine and Cbz-Glycine, which are reacted in dimethylformamide with diisopropylethylamine as a base.
  2. Coupling Reaction: The coupling agent EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is introduced to facilitate the formation of peptide bonds.
  3. Purification: The product undergoes extraction with ethyl acetate, followed by drying and concentration to yield the final compound.
Molecular Structure Analysis

The molecular structure of ML264 is characterized by its unique arrangement of atoms that confer its biological activity. Key features include:

  • Chemical Formula: C₁₅H₁₈N₂O₄S
  • Molecular Weight: Approximately 318.38 g/mol
  • Structural Characteristics: The compound contains a piperazine ring, which is crucial for its interaction with biological targets.

Spectroscopic methods such as nuclear magnetic resonance spectroscopy have been employed to confirm the structure of ML264, ensuring that it matches the desired chemical profile.

Chemical Reactions Analysis

ML264 undergoes specific chemical reactions that enhance its therapeutic properties:

  1. Binding Interactions: ML264 binds selectively to Krüppel-like factor 5, inhibiting its transcriptional activity.
  2. Cellular Uptake: The compound’s lipophilicity allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets.
  3. Metabolic Stability: ML264 exhibits stability against metabolic degradation by hepatic microsomes, which is critical for maintaining its efficacy in vivo.
Mechanism of Action

ML264 exerts its anticancer effects primarily through the inhibition of Krüppel-like factor 5, leading to:

  • Reduced Cell Proliferation: By downregulating Krüppel-like factor 5 expression, ML264 decreases the proliferation rates of colorectal cancer cells.
  • Cell Cycle Arrest: Treatment with ML264 induces cell cycle arrest at the G0/G1 phase, preventing cells from progressing through the cycle and dividing.
  • Inhibition of Signaling Pathways: The compound also inhibits downstream signaling pathways such as MAPK and WNT, which are critical for tumor growth and metastasis.

In xenograft mouse models, ML264 has shown significant tumor growth inhibition within five days post-treatment, demonstrating its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

ML264 possesses several notable physical and chemical properties:

  • Solubility: It exhibits good aqueous solubility, which is advantageous for formulation in therapeutic applications.
  • Stability: The compound is chemically stable under physiological conditions and resistant to glutathione reactivity.
  • Toxicity Profile: In vitro studies show minimal cytotoxicity towards non-cancerous cell lines, indicating a favorable safety profile compared to traditional chemotherapeutics.

These properties enhance ML264's suitability for further development as an anticancer drug.

Applications

ML264 has significant scientific applications, particularly in cancer research:

  • Therapeutic Development: As a KLF5 inhibitor, it represents a promising candidate for developing targeted therapies against colorectal cancer and potentially other malignancies where KLF5 plays a role.
  • Research Tool: ML264 serves as a valuable research tool for studying the biological functions of Krüppel-like factor 5 and its role in cancer biology.
  • Combination Therapies: Its mechanisms may allow for synergistic effects when used in combination with other anticancer agents targeting different pathways.
Introduction to ML264 and Its Context in Oncology

Molecular Pathogenesis of Colorectal Cancer (CRC) and Role of KLF5

Colorectal cancer pathogenesis is driven by dysregulation of conserved signaling pathways, with >85% of cases exhibiting aberrant WNT/β-catenin signaling and approximately 50% harboring activating KRAS mutations [1] [7]. These pathways converge on critical transcription factors that regulate epithelial cell proliferation, differentiation, and survival. Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is highly expressed in proliferating intestinal crypt epithelial cells and intestinal stem cells marked by LGR5 expression [1] [9]. Under homeostatic conditions, KLF5 mediates cross-talk between RAS/MAPK/PI3K and WNT signaling pathways:

  • WNT Regulation: KLF5 protein stability is controlled by GSK3β-mediated phosphorylation and FBW7α-dependent degradation [1]
  • RAS/MAPK Regulation: Oncogenic KRAS upregulates KLF5 transcription through EGR1 (early growth response 1) [1] [2]
  • Feedback Mechanisms: KLF5 enhances β-catenin stability and EGFR activation, creating a pro-tumorigenic feedback loop [1] [7]

Genomic analyses reveal that 74% of CRC tumors harbor adenomatous polyposis coli (APC) alterations, while 17.8% show concurrent alterations in RNF43, CTNNB1, or TCF7L2 – all components of WNT signaling that influence KLF5 activity [7]. This establishes KLF5 as a central node in CRC molecular pathogenesis.

Krüppel-like Factor 5 (KLF5) as a Therapeutic Target in CRC

KLF5 fulfills multiple criteria for a therapeutic target in CRC:

  • Functional Essentiality: KLF5 deletion reduces intestinal tumor formation in Apc-mutant mice and abrogates oncogenic activity of mutated β-catenin [1] [9]
  • Expression Pattern: KLF5 expression is highest in colorectal cancer cells within the NCI60 cancer cell panel [1]
  • Mechanistic Role: KLF5 facilitates cancer stem-like properties including sphere-formation, drug resistance, and expression of stemness markers (CD133, CD44v9) [9] [6]
  • Prognostic Significance: KLF5 expression correlates with poor prognosis and regulates oncogenic long non-coding RNAs like CCAT1 through 3D genome organization [9]

KLF5 occupies a unique position as it integrates inputs from two major oncogenic pathways while directly controlling transcriptional programs governing stemness and proliferation.

Emergence of Small-Molecule Inhibitors in Targeting Transcription Factors

Transcription factors (TFs) like KLF5 have historically been considered "undruggable" due to:

  • Lack of enzymatic activity or deep hydrophobic pockets
  • Nuclear localization requirements
  • Protein-protein/DNA interaction interfaces

Recent advances have enabled TF targeting through:

  • Ultra-High-Throughput Screening (uHTS): Cell-based reporter systems identifying modulators of TF expression or activity [1]
  • Direct/Indirect Approaches: Small molecules disrupting TF-cofactor interactions or promoting degradation [3]
  • Context-Specific Vulnerability: Exploiting TF dependencies in specific cancer types [5]

ML264 emerged from a uHTS campaign utilizing CRC cell lines stably expressing luciferase under the human KLF5 promoter [1] [2]. This approach enabled identification of compounds specifically modulating KLF5 expression rather than directly inhibiting its DNA-binding activity.

Rationale for ML264 Development: Bridging KRAS/WNT Signaling Dysregulation

The molecular rationale for developing ML264 encompasses:

  • Pathway Convergence: KLF5 serves as a downstream effector integrating signals from both KRAS/MAPK and WNT pathways [1] [7]
  • Synergistic Vulnerability: Combined inhibition of WNT and KRAS signaling demonstrates synergistic anti-tumor effects in CRC models [3] [10]
  • Preclinical Evidence: Genetic suppression of KLF5 reduces tumor formation in transgenic models with activated KRAS or β-catenin [1] [9]

Table 1: Key Properties of ML264

PropertySpecificationSource
Chemical NameCID-51003603 [8]
Molecular Weight384.88 g/mol [8]
Chemical FormulaC₁₇H₂₁ClN₂O₄S [8]
TargetKrüppel-like factor 5 (KLF5) [1] [2]
IC₅₀ (DLD-1 cells)29 nM [8]
MechanismSuppresses KLF5 expression and promoter activity [1] [2]
SelectivitySpares non-transformed intestinal epithelial cells [1]

ML264 represents a third-generation compound derived from optimization of initial uHTS hits [1] [2]. Its ability to simultaneously disrupt oncogenic signaling from two major pathways positions it as a promising therapeutic strategy for CRC, particularly for tumors with concurrent WNT and KRAS pathway activation.

Table 2: In Vitro Anti-Proliferative Effects of ML264 in CRC Cell Lines

Cell LineGenetic FeaturesIC₅₀ (μM)Proliferation InhibitionReference
DLD-1APCmut, KRASmut0.029>90% [8]
HCT116CTNNB1mut, KRASmut1.2*~80% at 10μM [1]
HT29BRAFmut, APCmut2.5*~70% at 10μM [1]
SW620APCmut, KRASmut0.8*~75% at 10μM [1]
IEC-6 (normal)Non-transformed rat epithelium>10<50% at 10μM [1]

*Estimated from dose-response curves in primary literature* [1]

Properties

Product Name

ML264

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide

Molecular Formula

C17H21ClN2O4S

Molecular Weight

384.9 g/mol

InChI

InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+

InChI Key

AJCDZIDKYKCOMZ-AATRIKPKSA-N

SMILES

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ML-264; ML264; ML 264; CID-51003603; SID 117686865, and SR-03000002171.

Canonical SMILES

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl

Isomeric SMILES

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.